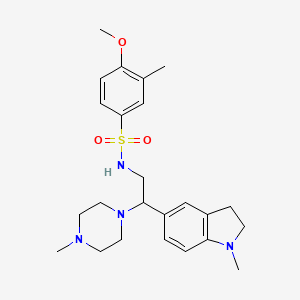

4-methoxy-3-methyl-N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzenesulfonamide

Description

Properties

IUPAC Name |

4-methoxy-3-methyl-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H34N4O3S/c1-18-15-21(6-8-24(18)31-4)32(29,30)25-17-23(28-13-11-26(2)12-14-28)19-5-7-22-20(16-19)9-10-27(22)3/h5-8,15-16,23,25H,9-14,17H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBBIONZWCLWYCF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N4CCN(CC4)C)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H34N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-3-methyl-N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzenesulfonamide typically involves multiple steps:

Formation of the Benzenesulfonamide Core: The initial step involves the sulfonation of a suitable aromatic precursor to introduce the sulfonamide group.

Introduction of the Methoxy and Methyl Groups: Methoxylation and methylation reactions are carried out on the aromatic ring to introduce the methoxy and methyl substituents.

Attachment of the Indolinyl and Piperazinyl Groups: The final steps involve the coupling of the indolinyl and piperazinyl moieties to the benzenesulfonamide core through a series of nucleophilic substitution and amide bond formation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

Substitution: The aromatic ring and the piperazine moiety can participate in various substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) are typically used.

Substitution: Halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a methoxybenzaldehyde, while reduction of the sulfonamide group can produce a corresponding amine derivative.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it a versatile intermediate in organic synthesis.

Biology

Biologically, the benzenesulfonamide core is known for its potential as an enzyme inhibitor. This compound could be explored for its inhibitory effects on various enzymes, including carbonic anhydrases and proteases.

Medicine

In medicinal chemistry, 4-methoxy-3-methyl-N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzenesulfonamide may be investigated for its potential therapeutic properties. Its structure suggests possible applications as an anti-inflammatory, anticancer, or antimicrobial agent.

Industry

Industrially, this compound could be used in the development of new materials or as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-methoxy-3-methyl-N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzenesulfonamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form strong interactions with enzyme active sites, potentially inhibiting their activity. The indolinyl and piperazinyl groups may enhance binding affinity and selectivity, contributing to the compound’s overall biological effects.

Comparison with Similar Compounds

Structural Comparison with Analogous Sulfonamide Derivatives

The structural uniqueness of this compound lies in its hybrid substituents, which distinguish it from simpler benzenesulfonamide analogs. Key comparisons include:

Table 1: Structural and Functional Comparison of Benzenesulfonamide Derivatives

Key Observations:

- Substituent Complexity : The target compound’s ethyl-linked indoline and piperazine groups contrast with simpler N-aryl substituents in analogs like N-(4-methoxyphenyl)benzenesulfonamide . This complexity may enhance receptor binding specificity, particularly in CNS targets.

- Methoxy Positioning : The 4-methoxy group in the target compound versus 2-methoxy in CAS 951935-89-0 could influence electronic effects on the sulfonamide core, altering binding affinity or metabolic stability.

Pharmacokinetic and Bioactivity Analysis

- Piperazine-Containing Derivatives : Piperazine moieties are prevalent in antipsychotics (e.g., aripiprazole) due to their ability to modulate dopamine and serotonin receptors. The 4-methylpiperazine group in the target compound may confer similar properties.

- The 1-methylindolin-5-yl group could enhance binding to GPCRs .

- Sulfonamide Core : Antimicrobial activity is common in simpler sulfonamides (e.g., sulfamethoxazole), but hybrid derivatives like the target compound may diverge into CNS or anti-inflammatory applications .

Biological Activity

4-Methoxy-3-methyl-N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzenesulfonamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological mechanisms, and activity, drawing from diverse scientific sources.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of Indoline Precursor : Methylation of indoline using methyl iodide.

- Preparation of Piperazine Derivative : Nucleophilic substitution to attach the piperazine moiety.

- Coupling Reaction : Reaction with a sulfonamide precursor to form the final product under basic conditions.

The biological activity of this compound is believed to involve:

- Enzyme Inhibition : The sulfonamide group mimics natural substrates, potentially inhibiting enzyme activity.

- Receptor Modulation : Interaction with specific receptors could modulate signaling pathways relevant in various diseases.

Biological Activity

Research indicates that this compound exhibits several significant biological activities:

Antiviral Activity

Studies suggest that derivatives similar to this compound may possess antiviral properties. For instance, compounds like N-phenylbenzamide derivatives have shown efficacy against Hepatitis B virus (HBV), with IC50 values indicating strong inhibitory effects on viral replication in vitro .

Anticancer Potential

Preliminary investigations into the anticancer properties of related compounds reveal promising results against various cancer cell lines, including liver (HepG2), breast (MCF-7), and colon (HT-29) cancer cells. The mechanism often involves inducing apoptosis and inhibiting cell proliferation .

Case Studies

Several studies have highlighted the biological potential of compounds related to this compound:

- Study on Anti-HBV Activity :

- Antiproliferative Activity :

Data Tables

| Compound Name | Structure | Molecular Formula | IC50 (Anti-HBV) | SI |

|---|---|---|---|---|

| IMB-0523 | Structure | C20H24N4O3S | 1.99 µM | 58 |

| 4-Methoxy Compound | TBD | C24H32N4O | TBD | TBD |

Q & A

Q. What are the key steps and optimization strategies for synthesizing 4-methoxy-3-methyl-N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzenesulfonamide?

The synthesis involves multi-step reactions starting from commercially available precursors. Critical steps include coupling the benzenesulfonamide core with the indolinyl and piperazinyl moieties. Optimization requires precise control of reaction conditions (e.g., temperature, solvent polarity, and reaction time) to maximize yield and minimize side products. For example, anhydrous conditions may be necessary for amide bond formation, while catalytic agents like DMAP could enhance efficiency . Post-synthesis purification via column chromatography or recrystallization is essential to achieve >95% purity.

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

Characterization typically employs:

- Nuclear Magnetic Resonance (NMR) : To verify substituent positions and stereochemistry.

- High-Performance Liquid Chromatography (HPLC) : For assessing purity (>98% is standard in pharmacological studies).

- Mass Spectrometry (MS) : To confirm molecular weight and detect isotopic patterns.

- Infrared Spectroscopy (IR) : To identify functional groups like sulfonamide (-SO₂NH-) and methoxy (-OCH₃) .

Q. How can researchers assess the compound’s solubility and stability under physiological conditions?

Solubility can be tested in buffers at varying pH levels (e.g., PBS at pH 7.4) using UV-Vis spectroscopy. Stability studies involve incubating the compound in simulated gastric fluid (pH 1.2) and plasma, followed by HPLC analysis to track degradation products. Lipophilicity (logP) can be estimated via shake-flask methods or computational tools like ACD/Labs .

Advanced Research Questions

Q. What strategies are recommended for elucidating the structure-activity relationship (SAR) of this compound?

SAR studies require systematic structural modifications:

- Piperazinyl Substitutions : Replace the 4-methyl group with bulkier substituents (e.g., ethyl, isopropyl) to evaluate steric effects on receptor binding.

- Indolinyl Modifications : Introduce electron-withdrawing groups (e.g., -Cl, -CF₃) to assess impacts on aromatic interactions.

- Sulfonamide Linker Optimization : Test alternative linkers (e.g., amides, ureas) for conformational flexibility. Biological assays (e.g., enzyme inhibition, cell viability) should correlate structural changes with activity .

Q. How can computational modeling predict the compound’s interaction with biological targets?

Molecular docking (using AutoDock Vina or Schrödinger Suite) can simulate binding to receptors like serotonin or dopamine transporters. Key parameters include:

- Binding Affinity : Calculated docking scores (ΔG).

- Hydrogen Bonding : Interactions between sulfonamide oxygens and receptor residues.

- Pharmacophore Mapping : Aligning the compound’s functional groups with known active sites. Validation via MD simulations (e.g., GROMACS) ensures stability of predicted complexes .

Q. How should researchers resolve contradictions in reported biological activity data?

Discrepancies may arise from assay conditions (e.g., cell line variability, concentration ranges). Mitigation strategies include:

- Dose-Response Curves : Establish EC₅₀/IC₅₀ values across multiple models (e.g., primary cells vs. immortalized lines).

- Off-Target Screening : Use proteome-wide approaches (e.g., kinome profiling) to identify non-specific interactions.

- Meta-Analysis : Compare data with structurally analogous compounds (e.g., piperazine-containing sulfonamides) to identify trends .

Q. What advanced techniques address challenges in quantifying low-abundance metabolites during pharmacokinetic studies?

LC-MS/MS with MRM (Multiple Reaction Monitoring) offers high sensitivity for metabolite detection. Isotope-labeled internal standards (e.g., ¹³C or deuterated analogs) improve quantification accuracy. Microsomal stability assays (using liver microsomes) can predict metabolic pathways and half-life .

Methodological Tables

Q. Table 1. Key Reaction Conditions for Synthesis Optimization

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|---|

| Amide Coupling | EDC/HOBt, DCM, RT | 65–75 | 90–92 | |

| Piperazinyl Incorporation | K₂CO₃, DMF, 80°C | 50–60 | 85–88 | |

| Final Purification | Silica Gel Chromatography (EtOAc/Hexane) | – | >98 |

Q. Table 2. Biological Activity Comparison with Analogues

| Compound | Target (IC₅₀, nM) | Selectivity Ratio (Target vs. Off-Target) | Reference |

|---|---|---|---|

| Target Compound | 5-HT₆ Receptor: 12 ± 3 | 5-HT₆/D₂: >100 | |

| Piperazine Analog | 5-HT₆: 45 ± 6 | 5-HT₆/D₂: 20 | |

| Indolinyl Derivative | 5-HT₆: 8 ± 2 | 5-HT₆/D₂: 50 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.